molecular formula C13H11F2N3O B7877854 1-(4-Aminophenyl)-3-(3,4-difluorophenyl)urea

1-(4-Aminophenyl)-3-(3,4-difluorophenyl)urea

Cat. No.: B7877854
M. Wt: 263.24 g/mol
InChI Key: QFZWCFXPHQYSEN-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-3-(3,4-difluorophenyl)urea is an organic compound that features both an amino group and a difluorophenyl group attached to a urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminophenyl)-3-(3,4-difluorophenyl)urea typically involves the reaction of 4-aminophenyl isocyanate with 3,4-difluoroaniline. The reaction is carried out in an appropriate solvent, such as dichloromethane or acetonitrile, under controlled temperature conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminophenyl)-3-(3,4-difluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines with reduced functional groups.

    Substitution: Products with substituted functional groups on the difluorophenyl ring.

Scientific Research Applications

1-(4-Aminophenyl)-3-(3,4-difluorophenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)-3-(3,4-difluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Aminophenyl)-3-phenylurea: Lacks the difluorophenyl group, which may result in different chemical and biological properties.

    1-(4-Aminophenyl)-3-(4-fluorophenyl)urea: Contains a single fluorine atom, which can influence its reactivity and interactions.

    1-(4-Aminophenyl)-3-(3,5-difluorophenyl)urea: Has fluorine atoms in different positions, potentially altering its properties.

Uniqueness

1-(4-Aminophenyl)-3-(3,4-difluorophenyl)urea is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly impact its chemical reactivity and biological activity. The specific arrangement of these fluorine atoms can influence the compound’s interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-aminophenyl)-3-(3,4-difluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N3O/c14-11-6-5-10(7-12(11)15)18-13(19)17-9-3-1-8(16)2-4-9/h1-7H,16H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFZWCFXPHQYSEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)NC(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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